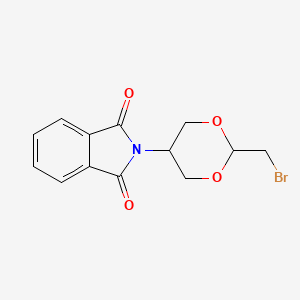

2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione

Description

2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione (molecular formula: C₁₃H₁₂BrNO₄) is a brominated phthalimide derivative characterized by a 1,3-dioxane ring substituted with a bromomethyl group at the 2-position and a phthalimide moiety at the 5-position . Its stereochemistry is defined as trans-configuration in the dioxane ring, as indicated by the "(2r,5r)" descriptor in synthetic protocols . The compound serves as a versatile intermediate in organic synthesis, particularly in SN reactions for introducing phthalimide-protected amine functionalities into target molecules .

Properties

IUPAC Name |

2-[2-(bromomethyl)-1,3-dioxan-5-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO4/c14-5-11-18-6-8(7-19-11)15-12(16)9-3-1-2-4-10(9)13(15)17/h1-4,8,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXDVHYKVNQHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC(O1)CBr)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1648864-54-3 | |

| Record name | rac-2-[(2R,5R)-2-(bromomethyl)-1,3-dioxan-5-yl]-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione typically involves multiple steps. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The bromomethyl group can be introduced through bromination reactions using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, solvents, and temperature control to facilitate the desired transformations. Green chemistry principles are often employed to minimize environmental impact and enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromomethyl group or other functional groups present.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azide derivatives, while oxidation with potassium permanganate can produce carboxylic acids .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione exhibit cytotoxic effects against various cancer cell lines. The isoindoline scaffold has been associated with the inhibition of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study published in Journal of Medicinal Chemistry investigated derivatives of isoindoline diones and their effects on cancer cells. The findings suggested that modifications to the dioxane ring could enhance potency and selectivity against specific cancer types .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structural components allow for interaction with bacterial membranes, potentially disrupting their integrity.

Research Findings : In vitro studies have demonstrated that compounds with similar structures possess significant antibacterial activity against Gram-positive bacteria. The bromomethyl group is thought to play a crucial role in enhancing this activity .

Material Science

Polymer Synthesis : The unique chemical structure of this compound allows it to be used as a building block in polymer chemistry. It can participate in various polymerization reactions leading to the formation of novel materials with desirable properties.

Application Example : Researchers have explored the use of this compound in creating biocompatible polymers for drug delivery systems. The incorporation of isoindoline derivatives into polymer matrices has been shown to improve drug release profiles and enhance therapeutic efficacy .

Photophysical Properties

The compound's photophysical characteristics make it suitable for applications in phototherapy and as a fluorescent probe. Its ability to absorb light at specific wavelengths can be harnessed in imaging techniques or targeted therapies.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes . The isoindoline-1,3-dione moiety may also interact with proteins and nucleic acids, contributing to its biological effects .

Comparison with Similar Compounds

Key Structural Features :

- Bromomethyl group : Enhances electrophilicity, facilitating alkylation reactions.

- 1,3-Dioxane ring : Provides steric and electronic modulation, influencing reactivity and stability.

- Phthalimide moiety : Acts as a protecting group for amines and contributes to crystallinity .

Structural Comparison

The compound is compared to structurally related phthalimide derivatives in Table 1:

Key Observations :

- Unlike aryl-substituted phthalimides (e.g., Compound 3), the target compound lacks π-conjugated systems, reducing its utility in biological applications but increasing its stability under harsh reaction conditions .

Stability in Reactions

- The compound exhibits partial cleavage of the phthalimide group during SN reactions, generating mixtures of isoindoline-1,3-dione and 2-carbamoylbenzoic acid derivatives. This contrasts with 2-(4-bromobutyl)isoindoline-1,3-dione, which shows greater stability under similar conditions .

- The 1,3-dioxane ring stabilizes the bromomethyl group against premature hydrolysis, a limitation observed in bromoacetyl analogs (e.g., 2-(2-bromoacetyl)isoindoline-1,3-dione) .

Crystallographic and Physicochemical Properties

- Crystal Packing : The bromomethyl-dioxane moiety participates in C–H⋯O hydrogen bonding and Br⋯O halogen bonding , as observed in related brominated phthalimides (e.g., 2-[3,5-bis(bromomethyl)-2,4,6-triethylbenzyl]isoindoline-1,3-dione) .

- Solubility : The 1,3-dioxane ring improves solubility in polar aprotic solvents (e.g., DMF, DCM) compared to purely aromatic phthalimides .

Biological Activity

Overview

2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione is a complex organic compound with notable biological activity, particularly in relation to dopamine receptors. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromomethyl group attached to a 1,3-dioxane ring , which is further linked to an isoindoline-1,3-dione moiety . Its molecular formula is with a molecular weight of approximately 326.146 g/mol.

Target Receptors

The primary biological target of this compound is the Dopamine D2 receptor . Interaction with this receptor modulates various biochemical pathways involved in:

- Motor control

- Reward processing

- Reinforcement mechanisms

Mode of Action

The compound acts as a modulator of the D2 receptor's activity. By binding to this receptor, it influences neurotransmitter release and signaling pathways that are critical for several physiological responses such as mood regulation and motor function.

Analgesic Activity

A study evaluated various 5-substituted and 2,5-disubstituted 1,3-dioxanes for analgesic properties in animal models. Some compounds demonstrated significant analgesic effects, suggesting that structural modifications similar to those in this compound could yield potent analgesics .

Antimicrobial and Anticancer Properties

Research indicates that compounds with similar structural frameworks exhibit potential antimicrobial and anticancer activities. The dioxane and isoindoline structures are often associated with diverse pharmacological properties, making them candidates for further investigation in drug development .

Case Study 1: Dopamine Modulation

In vitro studies have shown that compounds targeting dopamine receptors can influence behaviors related to addiction and mood disorders. For instance, the modulation of D2 receptors by similar compounds has been linked to alterations in reward-seeking behavior in rodent models.

Case Study 2: Synthesis and Characterization

A detailed synthesis protocol for derivatives of this compound was developed, highlighting the importance of optimizing reaction conditions to enhance yield and purity. Such studies are crucial for ensuring that biological assays can be conducted with high-quality samples .

Applications in Drug Development

Given its interaction with the D2 receptor and potential therapeutic implications, this compound is being explored as a precursor for:

- Novel antipsychotics

- Analgesics

- Antimicrobial agents

The compound's ability to modulate dopamine signaling suggests it could be beneficial in treating conditions such as schizophrenia and depression.

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.